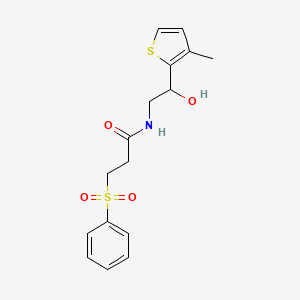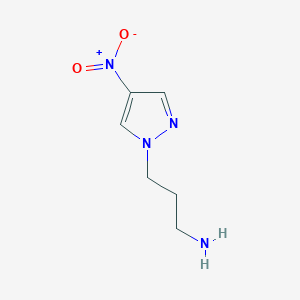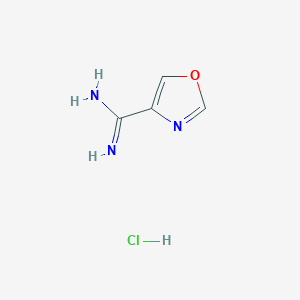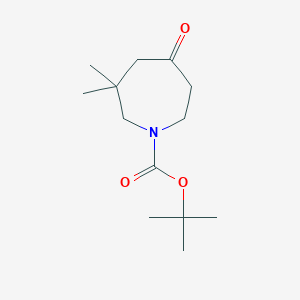
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide, also known as PHT-427, is a novel small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. It is a selective inhibitor of Akt, a protein kinase that plays a critical role in the regulation of cell survival and proliferation.
科学的研究の応用
Reactivity and Chemical Synthesis
Sulfonyl compounds are known for their reactivity and utility in chemical synthesis. For example, N-Ethyl-5-phenylisoxazolium 3-sulfonate has been used as a reagent for nucleophilic side chains of proteins, demonstrating the potential of sulfonyl compounds for specific modifications in biochemical research (Kathryn. Llamas et al., 1986). This reactivity could suggest that N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide may serve as a valuable reagent in the synthesis or modification of biomolecules.
Drug Metabolism
The study of drug metabolism often involves sulfonyl compounds due to their diverse metabolic pathways and interactions. For instance, the application of biocatalysis to drug metabolism highlights the complexity of sulfonyl compound transformations and their potential to generate metabolites with unique biological activities (M. Zmijewski et al., 2006). This context suggests that N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide could be a candidate for metabolic studies to understand its transformation and potential biological effects.
Antiproliferative Activity
The synthesis of sulfonamide derivatives has been explored for antiproliferative agents, demonstrating the biological significance of sulfonyl-containing compounds in medical research (Chandrakant Pawar et al., 2018). This implies that N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide might also have potential applications in the development of new therapeutic agents, particularly in cancer research.
特性
IUPAC Name |
3-(benzenesulfonyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-12-7-9-22-16(12)14(18)11-17-15(19)8-10-23(20,21)13-5-3-2-4-6-13/h2-7,9,14,18H,8,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVVFRUVLLHINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-3-(phenylsulfonyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2564389.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2564390.png)
![2-chloro-N-{1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B2564391.png)


![[2-(2-Bromo-4-nitroanilino)-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2564395.png)
![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2564400.png)


![3,5-di-tert-butyl-4-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B2564404.png)
![6-Acetyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2564405.png)

![N-cyclopentyl-4-isobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2564408.png)
![2-Chloro-N-[1-(4-cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]acetamide](/img/structure/B2564409.png)